molecular formula C14H17FN2O6 B13687554 (R)-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoic Acid

(R)-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoic Acid

Cat. No.: B13687554
M. Wt: 328.29 g/mol
InChI Key: ORHJNFRCBAZRET-UHFFFAOYSA-N
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Description

®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoic acid is a chiral amino acid derivative It features a tert-butoxycarbonyl (Boc) protecting group on the amino group, a fluorine atom, and a nitro group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoic acid typically involves multiple steps. One common method starts with the preparation of the chiral amino acid precursor, followed by the introduction of the Boc protecting group. The aromatic ring is then functionalized with fluorine and nitro groups through electrophilic aromatic substitution reactions. The final product is purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from nitro reduction or substituted aromatic compounds from nucleophilic substitution .

Scientific Research Applications

®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The fluorine and nitro groups on the aromatic ring can influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Boc-amino)-3-(3-chloro-4-nitrophenyl)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    ®-2-(Boc-amino)-3-(3-bromo-4-nitrophenyl)propanoic acid: Similar structure but with a bromine atom instead of fluorine.

    ®-2-(Boc-amino)-3-(3-iodo-4-nitrophenyl)propanoic acid: Similar structure but with an iodine atom instead of fluorine .

Uniqueness

The presence of the fluorine atom in ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoic acid imparts unique electronic properties, making it distinct from its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C14H17FN2O6

Molecular Weight

328.29 g/mol

IUPAC Name

3-(3-fluoro-4-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17FN2O6/c1-14(2,3)23-13(20)16-10(12(18)19)7-8-4-5-11(17(21)22)9(15)6-8/h4-6,10H,7H2,1-3H3,(H,16,20)(H,18,19)

InChI Key

ORHJNFRCBAZRET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)O

Origin of Product

United States

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